1,3-Benzenediol,4,5-difluoro-(9CI)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

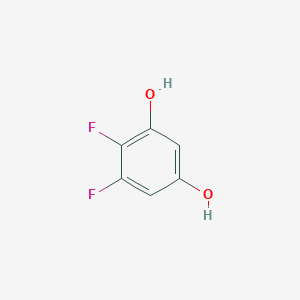

1,3-Benzenediol,4,5-difluoro-(9CI) is an organic compound with the molecular formula C6H4F2O2 It is a derivative of benzene, where two hydrogen atoms are replaced by fluorine atoms at the 4 and 5 positions, and two hydroxyl groups are attached at the 1 and 3 positions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzenediol,4,5-difluoro-(9CI) can be achieved through several methods. One common approach involves the diazotization of 2,4-difluoroaniline followed by hydro-de-diazotization. This method includes the formation of a diazonium salt intermediate, which is then decomposed to yield the desired product . The reaction conditions typically involve low temperatures and the use of reagents such as sodium nitrite and hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of 1,3-Benzenediol,4,5-difluoro-(9CI) may involve continuous-flow reactors to optimize the reaction conditions and improve yield. This method allows for better control over reaction parameters and can lead to higher efficiency and safety .

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Benzenediol,4,5-difluoro-(9CI) undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: Due to the presence of electron-withdrawing fluorine atoms, the compound can participate in electrophilic aromatic substitution reactions.

Oxidation and Reduction: The hydroxyl groups can be oxidized to form quinones or reduced to form corresponding alcohols.

Nucleophilic Substitution: The fluorine atoms can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include bromine for electrophilic substitution, potassium permanganate for oxidation, and sodium borohydride for reduction. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 1,3-Benzenediol,4,5-difluoro-(9CI) can yield difluoroquinones, while nucleophilic substitution can produce a variety of substituted benzene derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

-

Antiseptic and Disinfectant :

- The compound is utilized in formulations for topical antiseptics due to its bactericidal properties. It has been studied for its efficacy against various pathogens, making it suitable for use in wound care products.

-

Hair Dyes :

- In Australia and other regions, 1,3-benzenediol is incorporated into permanent hair dye formulations. Regulatory bodies have established concentration limits due to potential skin sensitization effects. For instance, the Therapeutic Goods Administration (TGA) has set a maximum concentration of 1.25% for hair dye applications .

- Skin Care Products :

Cosmetic Applications

- Hair Care Products :

-

Formulation Stability :

- As an ingredient in various cosmetic formulations, 1,3-benzenediol contributes to the stability and effectiveness of active ingredients by enhancing their solubility and penetration into the skin.

Material Science Applications

- Polymer Manufacturing :

-

Adhesives and Sealants :

- In adhesive formulations, it enhances adhesion properties and helps improve the overall performance of the product under varying environmental conditions.

Case Study 1: Hair Dye Formulation

A study conducted on hair dye formulations containing 1,3-benzenediol demonstrated its effectiveness when mixed with hydrogen peroxide at specific ratios. The resulting product showed satisfactory coloring results while adhering to safety regulations regarding skin sensitization .

Case Study 2: Antimicrobial Efficacy

Research evaluating the antimicrobial properties of difluororesorcinol revealed its effectiveness against common skin pathogens such as Staphylococcus aureus and Escherichia coli. This property supports its use in antiseptic formulations aimed at preventing infections in minor cuts and abrasions.

Wirkmechanismus

The mechanism of action of 1,3-Benzenediol,4,5-difluoro-(9CI) involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, while the fluorine atoms can participate in halogen bonding. These interactions can influence the compound’s reactivity and its ability to interact with biological targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,4-Difluorobenzene-1,3-diol: Similar in structure but with fluorine atoms at different positions.

1,4-Difluorobenzene: Lacks hydroxyl groups, making it less reactive in certain types of reactions.

Uniqueness

1,3-Benzenediol,4,5-difluoro-(9CI) is unique due to the specific positioning of its fluorine and hydroxyl groups, which confer distinct chemical properties and reactivity patterns. This makes it a valuable compound for various synthetic and research applications.

Biologische Aktivität

1,3-Benzenediol,4,5-difluoro-(9CI), also known by its CAS number 198139-55-8, is a fluorinated phenolic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, toxicity profiles, and potential applications in various fields such as pharmaceuticals and environmental science.

1,3-Benzenediol,4,5-difluoro-(9CI) has the following chemical properties:

- Molecular Formula : C6H4F2O2

- Molar Mass : 146.09 g/mol

- CAS Number : 198139-55-8

These properties indicate that the compound is a derivative of benzenediol with two fluorine atoms substituted at the 4 and 5 positions.

Research indicates that 1,3-Benzenediol,4,5-difluoro-(9CI) exhibits various biological activities that can be attributed to its structural characteristics. The presence of fluorine atoms enhances its lipophilicity and may influence its interaction with biological membranes and proteins.

Antioxidant Activity

Several studies have reported that phenolic compounds possess antioxidant properties. Fluorinated phenols like 1,3-Benzenediol,4,5-difluoro-(9CI) may exhibit enhanced antioxidant activity due to the electron-withdrawing effect of the fluorine atoms, which stabilizes free radicals formed during oxidative stress.

Antimicrobial Properties

Preliminary studies suggest that 1,3-Benzenediol derivatives can demonstrate antimicrobial activity. The compound's ability to disrupt bacterial cell membranes may contribute to its effectiveness against various pathogens.

Toxicity Profile

The toxicity of 1,3-Benzenediol,4,5-difluoro-(9CI) has been evaluated in several studies. The compound is classified under significant new uses by regulatory bodies due to potential concerns regarding skin sensitization and irritation . Further toxicological assessments are necessary to fully characterize its safety profile.

| Toxicological Endpoint | Observed Effects |

|---|---|

| Skin Sensitization | Potentially sensitizing |

| Irritation | Mild to moderate irritation observed in preliminary tests |

| Carcinogenicity | Not classified but requires further investigation |

Case Study 1: Antioxidant Activity Assessment

A study conducted on various benzenediol derivatives demonstrated that 1,3-Benzenediol,4,5-difluoro-(9CI) exhibited significant antioxidant activity in vitro. The compound was tested against DPPH (2,2-diphenyl-1-picrylhydrazyl) radicals and showed a dose-dependent reduction in radical concentration .

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial efficacy of 1,3-Benzenediol derivatives was assessed using disk diffusion methods against common bacterial strains like Escherichia coli and Staphylococcus aureus. The results indicated a notable inhibition zone around disks containing the compound compared to controls .

Applications

Given its biological activity, 1,3-Benzenediol,4,5-difluoro-(9CI) holds promise for applications in:

- Pharmaceuticals : As a potential lead compound for developing new antioxidant or antimicrobial agents.

- Cosmetics : Due to its phenolic structure which may offer protective effects against oxidative damage in skin formulations .

- Environmental Science : As a model compound for studying the behavior of fluorinated pollutants in ecological assessments.

Eigenschaften

IUPAC Name |

4,5-difluorobenzene-1,3-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F2O2/c7-4-1-3(9)2-5(10)6(4)8/h1-2,9-10H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWICCAFHLJMUCC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.